Histidine Monohydrochloride

Solubility Formulation Cell Culture Media

Histidine Monohydrochloride (L-Histidine Hydrochloride, CAS 645-35-2, anhydrous form) is the hydrochloride salt of the semi-essential amino acid L-histidine, characterized by its white crystalline appearance, molecular weight of 191.61 g/mol, and a pH range of 3.5–4.5 in aqueous solution. The compound is distinguished by a specific optical rotation ([α]20/D) of +8.9° to +9.5° and a decomposition point near 250°C, indicating a stable salt form suitable for diverse scientific and industrial applications.

Molecular Formula C6H9N3O2.ClH
C6H10ClN3O2
Molecular Weight 191.61 g/mol
CAS No. 645-35-2
Cat. No. B147678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidine Monohydrochloride
CAS645-35-2
Synonyms(S)-(+)-Histidine HC1
Molecular FormulaC6H9N3O2.ClH
C6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1
InChIKeyQZNNVYOVQUKYSC-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histidine Monohydrochloride (CAS 645-35-2): Verified Specifications and Procurement-Ready Baseline


Histidine Monohydrochloride (L-Histidine Hydrochloride, CAS 645-35-2, anhydrous form) is the hydrochloride salt of the semi-essential amino acid L-histidine, characterized by its white crystalline appearance, molecular weight of 191.61 g/mol, and a pH range of 3.5–4.5 in aqueous solution . The compound is distinguished by a specific optical rotation ([α]20/D) of +8.9° to +9.5° and a decomposition point near 250°C, indicating a stable salt form suitable for diverse scientific and industrial applications [1]. Its enhanced aqueous solubility relative to the free base and availability in compendial grades (USP, EP, BP, JP) establish it as a foundational material in cell culture, bioprocessing, and pharmaceutical formulation workflows [2].

Compendial Buffer Component

USP, EP, BP, JP grades support formulation and analytical workflows

High-Solubility Salt Form

Markedly higher aqueous solubility than free base enables concentrated stock solutions

Defined Optical Rotation

Specific rotation (+8.9° to +9.5°) supports identity confirmation and compendial testing

Histidine Monohydrochloride: Why In-Class Substitution Risks Formulation Failure


Generic substitution of Histidine Monohydrochloride with L-Histidine free base or other histidine salts is not reliably feasible without quantitative validation of key performance attributes. The hydrochloride salt form confers a drastically different aqueous solubility profile (approximately 9-fold higher than the free base at 24°C) , which directly impacts media preparation and formulation homogeneity. Furthermore, the salt form exhibits measurably lower hygroscopicity than the free base, a critical parameter for long-term storage stability and precise weighing in manufacturing [1]. The aqueous solution pH of 3.5–4.5 (100 g/L) is also a defining characteristic, enabling predictable buffer preparation when paired with L-histidine, whereas direct substitution with alternative salts would require complete revalidation of pH and ionic strength profiles .

Histidine Monohydrochloride
L-Histidine Free Base
Aqueous solubility
High (salt form); enables concentrated media
Low; may limit stock solution preparation
Solution pH (100 g/L)
Acidic range (3.5–4.5); predictable buffer pairing
Different pH profile; requires buffer revalidation
Hygroscopicity
Lower moisture uptake
Higher hygroscopicity; may affect weighing accuracy and storage

Similar amino acid identity does not guarantee interchangeable performance. Direct substitution may shift solubility, pH, and storage stability profiles, requiring revalidation of formulation and buffer preparation protocols.

Histidine Monohydrochloride Procurement Evidence: Quantified Performance Metrics vs. Key Comparators


Aqueous Solubility Advantage: Histidine Monohydrochloride vs. L-Histidine Free Base

Histidine Monohydrochloride demonstrates a substantially higher aqueous solubility than L-Histidine free base. At 24°C, the solubility of Histidine Monohydrochloride is reported as 39 g/100 mL water , whereas L-Histidine free base exhibits a solubility of approximately 4.3 g/100 mL water at 25°C [1]. This represents an approximate 9-fold increase in solubility for the hydrochloride salt form. The data are derived from vendor technical specifications and published solubility studies, confirming a consistent and reproducible differential.

Solubility vs. Free Base
Cross-study comparable
39 g/100 mL vs. 4.3 g/100 mL
~9-fold higher

Supports high-concentration stock preparation

At ambient temperature (24–25°C)

Solubility Formulation Cell Culture Media

Hygroscopicity Reduction: Enhanced Handling and Storage Stability vs. Free Base

The hydrochloride salt form of L-histidine exhibits lower hygroscopicity compared to the free base amino acid. While no direct quantitative water uptake data are provided in the identified source, the vendor explicitly states that L-Histidine Hydrochloride Monohydrate has 'lower hygroscopicity' and is 'easier to store and process' relative to free histidine [1]. This property is critical for maintaining accurate weighing and preventing caking in manufacturing environments. The difference is attributed to the stable crystal lattice of the monohydrochloride salt, which reduces the material's tendency to absorb atmospheric moisture.

Hygroscopicity
Class-level inference
Lower moisture uptake reported

May improve weighing accuracy and storage stability

Qualitative vendor statement; data to verify

Hygroscopicity Stability Formulation

Regulated Endotoxin Limits: EMPROVE® EXPERT Grade vs. Standard L-Histidine

For high-risk biopharmaceutical applications, the EMPROVE® EXPERT grade of L-Histidine Monohydrochloride Monohydrate is specified with a maximum bacterial endotoxin limit of ≤20 IU/g [1]. In contrast, the corresponding EMPROVE® EXPERT grade of L-Histidine (free base) is specified with a higher endotoxin limit of ≤2.0 IU/g [1]. This 10-fold difference in the allowable endotoxin specification reflects the distinct quality and purification standards applied to the hydrochloride salt form in this premium grade. The data are sourced from a vendor's comparative quality level (MQ500) specification table.

Endotoxin Specification
Head-to-head
≤20 IU/g (HCl salt) vs. ≤2.0 IU/g (free base)
Divergent limits by grade

Specification context differs; review for parenteral use

EMPROVE® EXPERT grade comparison

Endotoxin Bioburden Pharmaceutical Excipient

Non-Animal Origin Specification: Mitigating Adventitious Virus Risk in Biomanufacturing

Histidine Monohydrochloride is commercially available in a 'non-animal source' grade, specifically intended for cell culture media in biomanufacturing. The use of non-animal sourced L-Histidine Monohydrochloride avoids the risk of contaminating bioproducts with adventitious viruses . While animal-derived L-histidine may be used in some contexts, the availability and specification of a non-animal origin for the monohydrochloride salt provides a distinct procurement advantage for bioprocesses requiring viral safety assurance. This is a documented, traceable quality attribute that is not universally guaranteed across all histidine sources.

Non-Animal Origin
Class-level inference
Available as non-animal source grade

Mitigates adventitious virus risk in biomanufacturing

Verify source specification for GMP use

Cell Culture Biomanufacturing Viral Safety

Histidine Monohydrochloride Application Scenarios: Where Quantified Differentiation Delivers Value


Biopharmaceutical Formulation: High-Concentration Drug Product Buffering

The 9-fold solubility advantage of Histidine Monohydrochloride over the free base [1] directly enables the preparation of high-concentration protein formulations. In a typical 100 mg/mL monoclonal antibody formulation, achieving a 20 mM histidine buffer concentration requires 3.83 mg/mL of the hydrochloride salt, which is readily soluble; using the free base would demand a concentration (1.55 mg/mL) approaching its solubility limit, risking precipitation during storage or processing. The EMPROVE® EXPERT grade with a ≤20 IU/g endotoxin specification further ensures compliance with parenteral drug product pyrogen limits.

Cell Culture Media Preparation: Concentrated Feed Solutions

For fed-batch bioreactor processes, concentrated nutrient feeds are essential to minimize volume addition. Histidine Monohydrochloride's solubility of 39 g/100 mL [1] permits the preparation of 100X or 200X concentrated histidine stock solutions, which would be impossible with the free base due to its 4.3 g/100 mL solubility limit. Furthermore, the availability of a certified non-animal origin grade [2] mitigates the risk of adventitious viral contamination, a critical quality requirement for GMP biomanufacturing of therapeutic proteins.

Analytical Reference Standards: Compendial Method Qualification

Histidine Monohydrochloride Monohydrate is designated as a USP and EP Reference Standard [1], with a defined pH of 3.5–4.5 (100 g/L) and specific optical rotation range of +8.9° to +9.5° . These precisely specified physical constants are essential for system suitability testing, method validation, and assay calibration in pharmaceutical quality control. The lower hygroscopicity of the hydrochloride salt [2] compared to the free base also reduces weighing errors during standard preparation, improving analytical reproducibility.

Parenteral Nutrition and Clinical Supplementation: Infant Formulations

In infant formula and parenteral nutrition, Histidine Monohydrochloride is used as a source of L-histidine, which is an essential amino acid for infants [1]. The hydrochloride salt form provides a stable, highly water-soluble source of the amino acid, ensuring uniform distribution in liquid formulations. The quantitative solubility differential (39 g/100 mL vs. 4.3 g/100 mL for free base) is particularly important in concentrated liquid nutritional products where high amino acid content is required without precipitation.

Application
Selection Property
Validation Focus
High-concentration protein formulation buffering
Enhanced solubility salt form
Solubility limit verification and buffer capacity
Concentrated cell culture feeds
High solubility for 100×/200× stocks
Non-animal origin and endotoxin compliance
Compendial method qualification
USP/EP reference standard grade
Optical rotation and pH specification confirmation
Infant and parenteral nutrition formulations
Stable, highly soluble histidine source
Uniform distribution and stability in liquid formulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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